molecular formula C23H25N5O3 B13409120 (8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Cat. No.: B13409120
M. Wt: 419.5 g/mol
InChI Key: ZVLQSTJJNQGNBZ-RIGYJOQTSA-N
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Description

The compound (8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one is a cyclopenta[a]phenanthrene derivative with a highly specialized structure. Its core consists of a steroidal cyclopenta[a]phenanthrene backbone, saturated at specific positions (octahydro), and functionalized with:

  • 2,3-Dihydroxy groups: Providing polar and hydrogen-bonding capabilities.
  • 13-Methyl group: Enhancing lipophilicity and steric effects.
  • 17-Ketone: A common feature in steroid derivatives, influencing electronic properties .

Properties

Molecular Formula

C23H25N5O3

Molecular Weight

419.5 g/mol

IUPAC Name

(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C23H25N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,24,29-30H,2-6H2,1H3,(H,25,26)/t11-,13-,15+,16?,23+/m1/s1

InChI Key

ZVLQSTJJNQGNBZ-RIGYJOQTSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=N)C6=C5N=CN6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of functional groups such as hydroxyl, imino, and purinyl groups. Common synthetic methods may include:

    Cyclization reactions: to form the core structure.

    Hydroxylation: using reagents like osmium tetroxide or hydrogen peroxide.

    Introduction of the purinyl group: through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalytic processes: to improve reaction efficiency.

    Purification techniques: such as chromatography or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.

    Reduction: Reduction of imino groups to amines using reducing agents like sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify functional groups.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of new functional groups such as halides or alkyl groups.

Scientific Research Applications

The compound may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with enzymes or receptors.

    Medicine: Potential therapeutic applications, such as targeting specific biological pathways.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with biological targets. This may involve:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting transcription factors or other regulatory proteins.

Comparison with Similar Compounds

A. Purine vs. Halogen/Acetyl Substituents

The target’s 6-imino-7H-purin-3-yl group distinguishes it from halogenated analogs like the compound in , which features 6,9-difluoro and 17-(2-hydroxyacetyl) groups. Fluorination enhances metabolic stability and electronegativity, making ’s compound suitable for anti-inflammatory applications .

B. Hydroxylation Patterns

Compared to estrone (), which has a single 3-hydroxy group, the target’s 2,3-dihydroxy configuration increases polarity and redox activity. Estrone’s estrogenic activity is well-documented, but the target’s additional hydroxyl and purine groups likely redirect its mechanism toward nucleotide-like pathways .

C. Aliphatic vs. Aromatic Functionalization

The 13-ethyl and 17-ethynyl groups in ’s compound introduce aliphatic and alkyne functionalities, useful for click chemistry or metabolic studies .

D. Molecular Weight and Solubility

The target’s higher molecular weight (~423.5 g/mol) compared to estrone (270.37 g/mol) and ’s compound (328.46 g/mol) reflects its complex substitution pattern. This may reduce solubility but enhance binding affinity in hydrophobic pockets of biological targets.

Research Findings and Implications

: Fluorinated derivatives exhibit anti-inflammatory activity via glucocorticoid receptor modulation. The target’s purine group may instead interfere with adenosine deaminase or kinase activity .

: Ethynyl groups enable bioconjugation strategies; the target’s purine could serve as a competitive inhibitor in nucleotide-binding sites .

: Estrone’s simplicity limits its versatility, whereas the target’s multifunctional structure allows for multimodal interactions .

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